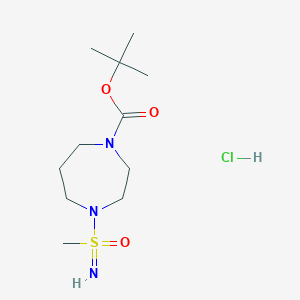

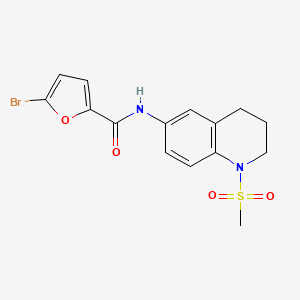

![molecular formula C11H13N3O2 B2845469 4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-81-6](/img/structure/B2845469.png)

4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are known for their broad spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidin-4(1H)-ones have been studied. For instance, an efficient chemical approach to this class of molecules involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Wissenschaftliche Forschungsanwendungen

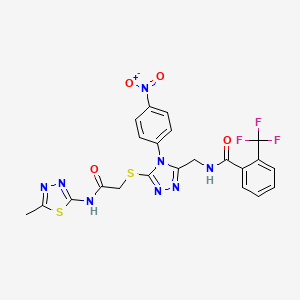

- Application : Researchers have identified ®-3-(7-(methyl (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (commonly referred to as ®-6c ) as a JAK1-selective inhibitor based on the structural design combining features from tofacitinib (a known JAK inhibitor) and 5-azaspiroheptan-7-amine. ®-6c exhibited an impressive IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .

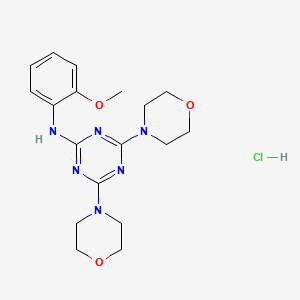

- Application : Among the synthesized compounds, 4- [2- (1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated potent antitumor activity. While not fully elucidated, this compound holds promise for further investigation .

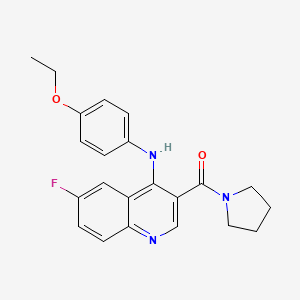

- Application : New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines , derivatives of 7-deazaadenine, were synthesized. These compounds could find applications in drug discovery and medicinal chemistry .

JAK1 Inhibition

Antitumor Activity

Derivatives of 7-Deazaadenine

Wirkmechanismus

Target of Action

Pyrido[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Mode of Action

Compounds with similar structures have been reported to have broad-spectrum antibacterial activity . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the bacteria.

Biochemical Pathways

Related compounds have been reported to inhibit several cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets are involved in various signaling pathways that regulate cell growth, proliferation, and survival.

Pharmacokinetics

Related compounds have been reported to have good traditional drug-like properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would impact their bioavailability, determining the concentration of the drug that reaches the target site.

Result of Action

Related compounds have been reported to show broad antimicrobial activity , suggesting that they may inhibit the growth of bacteria and fungi.

Action Environment

The synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation , suggesting that these factors may influence the compound’s action.

Eigenschaften

IUPAC Name |

4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-6-14-9(15)5-4-8-10(14)12-7-13-11(8)16-2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYVFYNRURENSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC2=C1N=CN=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)

![7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2845391.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)

![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)

![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)

![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)